molecular formula C34H58N3O6P B13141891 diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate

diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate

Cat. No.: B13141891
M. Wt: 635.8 g/mol
InChI Key: YUXUSBLJZCYPMN-LNMNXNKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is a complex organic compound known for its bioactive properties. It is a derivative of lysophosphatidic acid (LPA), which plays a significant role in various biological processes. This compound is particularly noted for its interaction with LPA receptors, making it a valuable subject in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of (Z)-octadec-9-enoic acid with (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid to form the amide bond. This reaction is usually carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage.

    Phosphorylation: The next step involves the phosphorylation of the hydroxyl group on the phenylmethoxyphenyl moiety. This is typically achieved using phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine.

    Formation of Diazanium Salt: The final step involves the formation of the diazanium salt, which is achieved by treating the phosphorylated compound with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl chain. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reduction reactions can occur at the amide bond or the unsaturated chain. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.

    Substitution: NaH in dry DMF (dimethylformamide), alkyl halides like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of primary amines or saturated hydrocarbons.

    Substitution: Formation of alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate is used as a model compound to study the behavior of lysophosphatidic acids and their derivatives. It helps in understanding the reactivity and stability of such compounds under various conditions.

Biology

In biological research, this compound is used to study cell signaling pathways mediated by LPA receptors. It is particularly useful in investigating the role of LPA in cell proliferation, migration, and survival.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It has been studied for its role in modulating immune responses and its potential use in treating conditions like cancer, fibrosis, and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a biochemical tool in drug discovery and development processes.

Mechanism of Action

The mechanism of action of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate involves its interaction with LPA receptors, particularly LPA1 and LPA3. Upon binding to these receptors, the compound activates downstream signaling pathways that regulate various cellular processes. These pathways include the activation of G-proteins, which in turn activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, triggering calcium release from intracellular stores and activating protein kinase C (PKC), respectively.

Comparison with Similar Compounds

Similar Compounds

    Lysophosphatidic Acid (LPA): The parent compound of diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate, known for its role in cell signaling.

    Sphingosine-1-phosphate (S1P): Another bioactive lipid involved in similar signaling pathways.

    Phosphatidic Acid (PA): A precursor in the biosynthesis of many lipids and also involved in signaling.

Uniqueness

This compound is unique due to its specific structure, which allows it to selectively interact with certain LPA receptors. This selectivity makes it a valuable tool in research for dissecting the roles of different LPA receptors in various biological processes.

Properties

Molecular Formula

C34H58N3O6P

Molecular Weight

635.8 g/mol

IUPAC Name

diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate

InChI

InChI=1S/C34H52NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31;;/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t32-;;/m0../s1

InChI Key

YUXUSBLJZCYPMN-LNMNXNKMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.